N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine
Overview
Description
N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine is a compound classified as a N-acyl-L-amino acid. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine typically involves the acetylation of cysteine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydroxy and butenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in detoxification processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of glutathione, a critical antioxidant in the body. The compound’s hydroxy and butenyl groups allow it to participate in redox reactions, contributing to its detoxifying properties .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(benzyl)-L-cysteine
- N-Acetyl-S-(2-carboxyethyl)-L-cysteine
- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine
Uniqueness
N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine is unique due to its specific hydroxy and butenyl functional groups, which confer distinct chemical reactivity and biological activity. These groups enable the compound to participate in unique redox and substitution reactions, setting it apart from other N-acyl-L-amino acids .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxybut-3-enylsulfanyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14)/t7?,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFOCGZWTJHIGU-MQWKRIRWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C=C)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C=C)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675527 | |
Record name | N-Acetyl-S-(2-hydroxybut-3-en-1-yl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159092-64-5 | |
Record name | N-Acetyl-S-(2-hydroxybut-3-en-1-yl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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